Cyclohex-1-ene-1-carbonyl-CoA
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Overview
Description
Cyclohex-1-ene-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohex-1-ene-1-carboxylic acid. It is a conjugate acid of a this compound(4-).
Scientific Research Applications
Enzymatic Conversion in Bacterial Metabolism
Cyclohex-1-ene-1-carbonyl-CoA plays a role in the anoxic conversion of benzoyl-CoA in certain bacteria, like Thauera aromatica. Enzymes like benzoyl-CoA reductase and cyclohex-1,5-diene-1-carbonyl-CoA hydratase are involved in this process, converting benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA and then to 6-hydroxythis compound (Boll et al., 2000). Another study on Thauera aromatica identified enzymes that convert 6-hydroxythis compound to noncyclic products, highlighting the role of this compound in the anaerobic bacterial metabolism of aromatic substrates (Laempe et al., 1999).
Anaerobic Aromatic Metabolism
The enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, found in Thauera aromatica, is involved in the anaerobic metabolism of aromatic compounds. It transforms benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA and then to 6-hydroxythis compound, showcasing the significance of this compound in this pathway (Laempe et al., 1998).
Metabolic Pathways in Microorganisms
Research on “Syntrophus aciditrophicus” strain SB showed that cyclohex-1-ene carboxylate and its CoA derivatives play roles in the metabolism of benzoate and similar compounds. This study highlights the transformation of these compounds in the presence of hydrogen-using microorganisms (Elshahed et al., 2001).
Application in Liquid Crystal Compounds
Cyclohex-2-en-1-one, which can be related to this compound, has been utilized in the synthesis of new liquid crystalline compounds. These compounds contain a chiral center and demonstrate liquid crystal properties (Brettle et al., 1993).
Aerobic Bacterial Metabolism
A study on Acinetobacter anitratum showed that cyclohex-1-ene-1-carboxylate and related compounds are involved in the aerobic metabolism of cyclohexanecarboxylic acid, suggesting a role in bacterial metabolic pathways (Rho & Evans, 1975).
Enzymatic Activities in Phototrophic Bacteria
Research on Rhodopseudomonas palustris highlights the anaerobic metabolism of cyclohex-1-ene-1-carboxylate, indicating its significance in the degradation pathways of certain phototrophic bacteria (Perrotta & Harwood, 1994).
Properties
Molecular Formula |
C28H44N7O17P3S |
---|---|
Molecular Weight |
875.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexene-1-carbothioate |
InChI |
InChI=1S/C28H44N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h6,14-15,17,20-22,26,37-38H,3-5,7-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
YTTZSBMCHSFQSJ-TYHXJLICSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4)O |
Synonyms |
coenzyme A, cyclohex-1-enecarboxyl cyclohex-1-enecarboxyl-CoA cyclohex-1-enecarboxyl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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